molecular formula C17H16N2 B1194609 4,6-dimethyl-N-phenyl-2-quinolinamine

4,6-dimethyl-N-phenyl-2-quinolinamine

Cat. No. B1194609
M. Wt: 248.32 g/mol
InChI Key: BFOWTYGBWYCXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-N-phenyl-2-quinolinamine is an aminoquinoline.

Scientific Research Applications

Synthesis and Spectral Analysis

  • Chemical Properties and Synthesis Techniques : Fatma et al. (2015) described the synthesis and characterization of a related compound, using FT-IR, NMR, UV–visible spectroscopy, and mass spectral analysis. This study provides insights into the molecular geometry, electronic properties, and reactive sites of similar compounds (Fatma, Bishnoi, & Verma, 2015).

Photophysical Properties

  • Photophysics and Molecular Logic Switches : Uchacz et al. (2016) explored the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, focusing on solvatochromism, acidochromism, and solid-state fluorescence. The study demonstrated the potential use of these compounds in designing molecular logic switches (Uchacz, Szlachcic, Wojtasik, Mac, & Stadnicka, 2016).

Heterocyclic Synthesis

  • Heterocyclic Chemistry : Vargas Méndez et al. (2001) presented a method for synthesizing C-2 pyridyl substituted quinolines, which are important in heterocyclic chemistry. This study highlights the versatility of similar compounds as building blocks in synthesizing complex heterocyclic structures (Vargas Méndez, Kouznetsov, Stashenko, Bahsas, & Amaro-Luis, 2001).

Photophysical and Structural Applications

  • Cyclometalated Complexes : Mao et al. (2005) investigated cyclometalated complexes derived from N,2-diphenyl-8-quinolinamine. These complexes demonstrated unique photophysical properties, suggesting potential applications in material science, particularly in light-emitting devices (Mao, Moriuchi, Sakurai, Fujii, & Hirao, 2005).

Biological Activity

  • Antifertility, Analgesic, and Anti-inflammatory Properties : Sharada et al. (1987) explored the biological activity of 4,6-dimethyl-3-phenyl-furo[3,2-c]quinolines, finding significant anti-inflammatory properties. This study indicates the potential medicinal applications of these compounds (Sharada, Ratna, & Rao, 1987).

properties

Product Name

4,6-dimethyl-N-phenyl-2-quinolinamine

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

4,6-dimethyl-N-phenylquinolin-2-amine

InChI

InChI=1S/C17H16N2/c1-12-8-9-16-15(10-12)13(2)11-17(19-16)18-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)

InChI Key

BFOWTYGBWYCXKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)NC3=CC=CC=C3

solubility

3.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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